1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Description

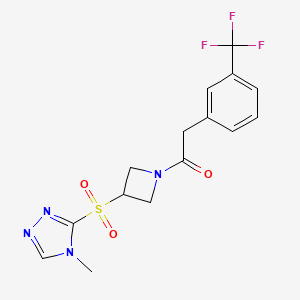

The compound 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone features a unique architecture combining:

- A 4-methyl-1,2,4-triazole ring linked via a sulfonyl group to an azetidine (4-membered saturated ring).

- A ketone group connected to a 3-(trifluoromethyl)phenyl substituent.

Properties

IUPAC Name |

1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O3S/c1-21-9-19-20-14(21)26(24,25)12-7-22(8-12)13(23)6-10-3-2-4-11(5-10)15(16,17)18/h2-5,9,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRPFTQNBLUGDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

- Triazole Ring : A five-membered ring containing three nitrogen atoms which is known for its diverse biological activities.

- Azetidine : A four-membered saturated ring that contributes to the compound's pharmacological profile.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of triazole have been reported to show activity against various bacterial strains. The compound has been evaluated for its antibacterial efficacy using Minimum Inhibitory Concentration (MIC) assays.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 32 |

| 2 | S. aureus | 16 |

| 3 | Pseudomonas aeruginosa | 64 |

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant potential of the compound was assessed through various assays such as DPPH and ABTS. The results showed that it possesses significant free radical scavenging abilities, comparable to standard antioxidants like ascorbic acid.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 15.2 |

| ABTS | 12.5 |

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Properties

The anti-inflammatory effects of the compound were investigated in vitro using human cell lines. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that it may be beneficial in treating inflammatory conditions.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymes : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism.

- Modulation of Signaling Pathways : The triazole ring can interfere with signaling pathways associated with inflammation and oxidative stress.

Case Studies

- Antimicrobial Efficacy in Clinical Isolates : A study conducted on clinical isolates from patients with bacterial infections demonstrated that the compound significantly reduced bacterial load in vitro, supporting its potential use in antibiotic therapies.

- In Vivo Anti-inflammatory Study : In a rodent model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to controls, indicating its therapeutic potential for inflammatory diseases.

Comparison with Similar Compounds

Key Structural Features of Analogs

The following compounds share partial structural motifs with the target molecule:

Physicochemical and Electronic Properties

Structural Stability

- X-ray and DFT Studies : Analog in demonstrated high structural stability via X-ray crystallography and DFT optimization, suggesting the target compound’s azetidine-triazole core may exhibit similar rigidity .

- Metabolic Stability : Sulfonyl linkages (target compound) are more resistant to oxidative metabolism than thioethers (e.g., ), which may extend half-life .

Pharmacological Potential

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.